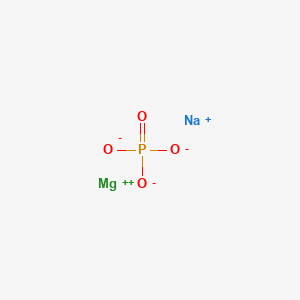

Phosphoric acid, magnesium sodium salt

Description

Significance of Complex Phosphate (B84403) Chemistry in Advanced Materials Science

Complex phosphate chemistry, which involves compounds with multiple cations like magnesium and sodium, is a cornerstone of advanced materials science. Phosphate groups are fundamental in various biological and chemical processes, serving as building blocks for everything from the backbone of DNA to energy storage molecules like ATP. nih.gov In materials science, phosphates are prized for their structural versatility. The phosphate anion (PO₄³⁻) can link with metal cations to form a vast array of structures, including stable three-dimensional frameworks. researchgate.netnih.gov

These frameworks are crucial for creating materials with specific functionalities. For instance, magnesium phosphates are investigated as potential host materials for optically active rare earth ions, which have applications in technologies like LEDs. researchgate.net The ability to incorporate different metal ions, such as magnesium and sodium, into a single phosphate structure allows for the fine-tuning of a material's physical and chemical properties. This has led to the development of specialized materials, including biocements for bone tissue engineering and functional luminescent materials. nih.govnih.govacs.org The introduction of multiple cations can influence crystal structure, stability, and bioactivity, making complex phosphates a rich area for materials discovery. nih.gov

Historical Context of Magnesium Sodium Phosphate Research Trajectories

Research into magnesium phosphates has a long history, with early uses of magnesium phosphate cements dating back millennia, potentially utilized in structures like the Great Wall of China. tececo.com.au The modern scientific investigation into specific magnesium sodium phosphate compounds is more recent. A notable milestone is a 1970 patent describing a process for producing Magnesium sodium phosphate (MgNaPO₄·1.5H2O) by reacting sodium hydroxide (B78521), phosphoric acid, and a water-soluble magnesium salt. google.com This indicates industrial interest in the compound for applications such as mineral fodder for animals. google.com

In the following decades, research focused on synthesizing and characterizing the complex crystal structures of various magnesium sodium phosphates. Studies in the 1980s and 1990s identified several distinct compounds within the Na₃PO₄–Mg₃(PO₄)₂ system, often synthesized under high-pressure or via flux methods to create single crystals for analysis. nih.gov

A significant recent development has propelled this research into the realm of planetary science. In 2022 and 2024, analyses of samples returned from the asteroids Ryugu and Bennu revealed the presence of a rare, hydrated sodium-bearing magnesium phosphate. nasa.govusra.edu This discovery in CI chondritic materials, which are primitive remnants from the early solar system, highlights the importance of these compounds in understanding the geochemical evolution of celestial bodies. nasa.govusra.edu This trajectory from industrial production to cutting-edge planetary science illustrates the expanding relevance of magnesium sodium phosphate research.

Scope and Research Objectives Pertaining to Phosphoric Acid, Magnesium Sodium Salt

Current research on this compound encompasses several key objectives:

Synthesis and Characterization: A primary goal is the synthesis of new crystalline forms of magnesium sodium phosphates and the detailed characterization of their atomic structures. researchgate.netnih.gov Researchers employ various techniques, including hydrothermal, flux, and high-pressure methods, to create novel materials and understand their fundamental properties. researchgate.netnih.gov

Materials Development: A significant objective is the development of functional materials. This includes creating new biocements and biomaterials by understanding how the incorporation of sodium and magnesium ions affects properties like setting time, compressive strength, and biocompatibility. nih.govnih.gov There is also continued interest in their potential as host materials for phosphors in lighting applications. researchgate.net

Geochemical and Astrochemical Analysis: Following the discovery on asteroids, a new objective is to understand the formation conditions and stability of sodium-bearing magnesium phosphates in extraterrestrial environments. nasa.govusra.edu This research aims to clarify the processes of aqueous alteration on primitive parent bodies in the early solar system. usra.edu

Industrial and Agricultural Applications: Further optimization of production methods for compounds like MgNaPO₄·1.5H2O for use as mineral supplements in animal feed remains a relevant objective, focusing on efficiency and product quality. google.com

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, connecting several fields of science:

Chemistry: At its core, the research involves inorganic and solid-state chemistry for the synthesis and structural analysis of these complex salts. researchgate.netnih.gov

Materials Science: The investigation of these compounds for use as biocements, phosphors, and other advanced materials is a central theme. researchgate.netnih.gov

Geology and Planetary Science: The identification of these minerals in asteroid samples provides crucial data for understanding the chemical evolution of the solar system. nasa.govusra.edu

Biology and Biomedical Engineering: The use of magnesium- and sodium-containing phosphates in biocompatible cements for bone repair bridges this research to the life sciences. nih.gov

Agriculture: The application of magnesium sodium phosphate as a mineral feed supplement connects the research to animal nutrition and agricultural science. google.com

Detailed Research Findings

Detailed investigations have revealed that "this compound" is not a single entity but represents a class of compounds with varying stoichiometry and crystal structures.

Physicochemical Properties of MgNaPO₄

The simplest form, Magnesium sodium orthophosphate, has the following computed properties:

| Property | Value |

| Molecular Formula | MgNaO₄P |

| Molecular Weight | 142.27 g/mol nih.gov |

| CAS Number | 25640-28-2 nih.gov |

| IUPAC Name | magnesium;sodium;phosphate nih.gov |

Known Crystalline Magnesium Sodium Phosphates

Research into the Na₃PO₄–Mg₃(PO₄)₂ system has identified several distinct crystalline compounds, each with a unique structure.

| Compound Name | Chemical Formula | Crystal System | Key Structural Features |

| Magnesium Sodium Phosphate | NaMgPO₄ | Orthorhombic nih.gov | Framework of MgO₆ and MgO₅ polyhedra linked by monophosphate groups. nih.gov |

| --- | NaMg₄(PO₄)₃ | Orthorhombic nih.gov | Structure built from three kinds of MgO₅ units linked by PO₄ tetrahedra. nih.gov |

| --- | Na₂Mg₅(PO₄)₄ | Triclinic nih.gov | A high-pressure phase with a dense 3D framework of MgO₆ and MgO₅ polyhedra. nih.gov |

| --- | Na₄Mg(PO₄)₂ | (Two polymorphs identified) nih.gov | Structures identified by powder diffraction patterns. nih.gov |

| Trisodium (B8492382) Rubidium Heptamagnesium Hexakis(orthophosphate) | Na₃RbMg₇(PO₄)₆ | (Not specified) | A complex 3D framework of MgOₓ polyhedra and PO₄ tetrahedra, creating channels occupied by Na⁺ and Rb⁺ cations. researchgate.netnih.gov |

Properties

CAS No. |

25640-28-2 |

|---|---|

Molecular Formula |

MgNaO4P |

Molecular Weight |

142.27 g/mol |

IUPAC Name |

magnesium;sodium;phosphate |

InChI |

InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |

InChI Key |

YJGHGAPHHZGFMF-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways of Phosphoric Acid, Magnesium Sodium Salt

Solid-State Reaction Techniques for Crystalline Forms

Solid-state reactions involve the thermal treatment of solid reactants to induce chemical transformations and form the desired product. These methods are particularly useful for producing anhydrous and highly crystalline forms of magnesium sodium phosphate (B84403).

High-Temperature Synthesis Protocols

High-temperature synthesis is a conventional solid-state method for preparing complex oxides and salts. In the context of magnesium sodium phosphate, this involves the intimate mixing of precursor powders followed by calcination at elevated temperatures. The selection of precursors is critical and typically includes a magnesium source (e.g., MgO, MgCO₃), a sodium source (e.g., Na₂CO₃, Na₃PO₄), and a phosphate source (e.g., (NH₄)₂HPO₄, P₂O₅).

The phase equilibria within the MgO-Na₂O-P₂O₅ ternary system provide a thermodynamic basis for understanding the formation of various magnesium sodium phosphate compounds at high temperatures. researchgate.net Studies on this system have identified the existence of several intermediate compounds, including MgNaPO₄, Mg₄Na(PO₄)₃, and MgNa₄(PO₄)₂. researchgate.net For instance, MgNa₄(PO₄)₂ is reported to melt congruently at 1655°C, while MgNaPO₄ exists in the solid phase and decomposes at temperatures between 950-960°C. researchgate.net

The synthesis protocol generally involves:

Stoichiometric mixing: The precursor powders are weighed and thoroughly mixed in stoichiometric ratios corresponding to the desired MgNaPO₄ product.

Grinding: The mixture is ground to ensure homogeneity and increase the contact surface area between the reactants, which enhances the reaction rate.

Calcination: The mixture is heated in a furnace at a specific temperature for a defined duration. The temperature and time are crucial parameters that influence the reaction kinetics and the phase purity of the final product. Multiple heating and intermediate grinding steps may be necessary to ensure complete reaction.

Thermodynamic assessments of the P₂O₅-Na₂O and P₂O₅-MgO systems are instrumental in predicting the stable phases and reaction pathways during high-temperature synthesis. mdpi.comnih.gov

Mechanochemical Routes and Mechanistic Considerations

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This method can often be performed at room temperature, offering a more energy-efficient alternative to high-temperature calcination. The mechanical activation of reactants leads to a reduction in particle size, an increase in surface area, and the formation of defects in the crystal lattice, all of which enhance reactivity. acs.org

While specific studies on the mechanochemical synthesis of MgNaPO₄ are not extensively detailed in the available literature, the principles can be inferred from research on the mechanosynthesis of other phosphate materials. For instance, the synthesis of magnesium-substituted hydroxyapatite (B223615) has been successfully achieved through a fast mechanochemical method. nih.gov

The general procedure for mechanochemical synthesis involves:

Loading: The solid reactants are placed in a milling vial along with grinding media (e.g., steel or zirconia balls).

Milling: The vial is subjected to high-energy milling in a planetary or shaker mill. The milling parameters, such as speed and time, are critical for driving the reaction to completion.

Product Recovery: The resulting powder is separated from the grinding media.

The mechanism of mechanochemical reactions involves the repeated fracturing and cold-welding of reactant particles, which brings fresh surfaces into contact and facilitates solid-state diffusion and reaction at the interfaces. This process can lead to the formation of amorphous or nanocrystalline products.

Solution-Based Precipitation Methods

Solution-based precipitation is a widely used method for synthesizing inorganic salts, including magnesium sodium phosphate. This approach involves the reaction of soluble precursors in a solvent, leading to the formation of a supersaturated solution from which the desired product precipitates as a solid.

Aqueous Precipitation Kinetics and Thermodynamics

The precipitation of magnesium sodium phosphate from an aqueous solution is governed by the principles of chemical kinetics and thermodynamics. The primary reaction involves the combination of magnesium, sodium, and phosphate ions in solution. A common method involves the reaction of a soluble magnesium salt (e.g., MgSO₄ or MgCl₂) with a solution containing sodium and phosphate ions. brainly.com

The thermodynamics of this process are dictated by the solubility product (Ksp) of the precipitating phase. For instance, the hydrated form, magnesium sodium phosphate heptahydrate (MgNaPO₄·7H₂O), has a reported pKsp (the negative logarithm of the solubility product) of 11.6 ± 0.253. preprints.org This value indicates the equilibrium condition for the dissolution and precipitation of the salt. When the ion activity product in the solution exceeds the Ksp, precipitation is thermodynamically favored.

The kinetics of precipitation involve two main stages: nucleation and crystal growth. Nucleation is the formation of new, stable solid-phase nuclei from the supersaturated solution. This is followed by crystal growth, where these nuclei grow in size. The rate of both processes is influenced by factors such as the degree of supersaturation, temperature, and the presence of impurities.

Controlled Crystallization from Supersaturated Solutions

Controlled crystallization is essential for obtaining magnesium sodium phosphate with desired characteristics, such as a specific crystal size distribution and morphology. This is achieved by carefully managing the level of supersaturation in the solution. High levels of supersaturation tend to favor rapid nucleation, leading to a large number of small crystals, while lower supersaturation levels promote slower crystal growth and the formation of larger, more well-defined crystals. researchgate.net

Techniques to control crystallization include:

Slow addition of reactants: Gradually adding one reactant solution to another allows for better control over the local supersaturation.

Temperature control: The solubility of many salts is temperature-dependent. By controlling the temperature, the supersaturation can be managed.

Seeding: Introducing seed crystals of the desired product can bypass the nucleation stage and promote controlled growth on the existing crystal surfaces.

Influence of pH and Ionic Strength on Precipitation Products

The pH of the solution is a critical parameter in the precipitation of magnesium sodium phosphate. It influences the speciation of phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and the solubility of the resulting salt. For many magnesium phosphate compounds, precipitation is favored in alkaline conditions. For example, in the precipitation of struvite (MgNH₄PO₄·6H₂O), a related compound, an optimal pH range of 7 to 11 has been reported for crystallization. mdpi.comeeer.org A patent for the production of MgNaPO₄·1.5H₂O specifies a final suspension pH of 9. brainly.com

Table 1: Effect of pH on Phosphate Speciation

| pH | Predominant Phosphate Species |

|---|---|

| < 7.2 | H₂PO₄⁻ |

| 7.2 - 12.3 | HPO₄²⁻ |

| > 12.3 | PO₄³⁻ |

The ionic strength of the solution also plays a significant role in the precipitation process. High ionic strength can affect the activity coefficients of the ions in solution, which in turn influences the effective supersaturation and the solubility of the salt. mdpi.com Generally, increasing ionic strength can lead to an increase in the solubility of sparingly soluble salts, a phenomenon known as the salt effect. mdpi.com This can impact both the thermodynamics and kinetics of precipitation. However, the specific ionic composition can also have complex effects; for instance, certain ions might form complexes with magnesium or phosphate, thereby reducing their availability for precipitation. mdpi.com

Table 2: Summary of Synthetic Methodologies

| Methodology | Precursors | Key Parameters | Product Characteristics |

|---|---|---|---|

| High-Temperature Synthesis | MgO, Na₂CO₃, (NH₄)₂HPO₄ | Temperature, Time, Atmosphere | Anhydrous, Crystalline |

| Mechanochemical Route | Solid precursors | Milling speed, Time, Ball-to-powder ratio | Amorphous or Nanocrystalline |

| Aqueous Precipitation | MgSO₄, Na₃PO₄, NaOH, H₃PO₄ | pH, Temperature, Reactant concentration, Ionic strength | Hydrated, Crystalline or Amorphous |

Role of Precursor Stoichiometry and Molar Ratios

The stoichiometry of the precursors is a critical parameter in the synthesis of magnesium sodium phosphate, directly influencing the phase purity, yield, and physical properties of the final product. The molar ratios of the sodium, magnesium, and phosphate sources determine the chemical environment during nucleation and crystal growth.

In a typical aqueous precipitation synthesis, the reaction can be represented by the following equation:

This idealized reaction suggests a 1:1:1 molar ratio of phosphoric acid, magnesium hydroxide (B78521), and sodium hydroxide. However, in practice, adjustments to these ratios are often necessary to drive the reaction to completion and to control the properties of the resulting salt.

One patented method for the production of MgNaPO₄·1.5H₂O specifies a molar ratio of NaOH:H₃PO₄:MgSO₄ as 3.05-3.1:1.0-1.03:1.0. This process also highlights the use of a 1-10% stoichiometric excess of sodium ions, which is reported to improve the filterability of the product and reduce reaction times. The use of excess sodium hydroxide can help to maintain a sufficiently high pH to ensure the complete precipitation of the magnesium sodium phosphate salt.

The influence of the magnesium-to-phosphate (Mg/P) molar ratio is also a significant factor, as demonstrated in the broader context of magnesium phosphate cements. While not specific to the synthesis of pure magnesium sodium phosphate, these studies show that varying the Mg/P ratio can affect the hydration rate, setting time, and mechanical strength of the resulting material. For instance, higher Mg/P ratios in magnesium potassium phosphate cements have been shown to lead to increased mechanical strength. It is plausible that similar effects on particle size, crystallinity, and phase composition would be observed when synthesizing magnesium sodium phosphate, although specific research on this aspect is limited.

The table below summarizes the impact of varying precursor molar ratios on the synthesis of magnesium sodium phosphate based on available data.

| Molar Ratio (NaOH:H₃PO₄:Mg-salt) | Key Observations | Reference |

| 3.05-3.1 : 1.0-1.03 : 1.0 | Produces MgNaPO₄·1.5H₂O with improved filterability. | analis.com.my |

| Use of 1-10% excess Na⁺ ions | Reduces reaction time and enhances product separation. | analis.com.my |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis methods offer pathways to produce crystalline materials with controlled morphology and particle size by conducting reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel, such as an autoclave. While specific research on the hydrothermal or solvothermal synthesis of pure "Phosphoric acid, magnesium sodium salt" (NaMgPO₄) is not extensively documented in publicly available literature, the principles of these techniques can be applied based on the synthesis of analogous mixed-cation phosphate materials.

Autoclave Reaction Conditions and Product Morphology

In a typical hydrothermal synthesis, the precursors (a sodium salt, a magnesium salt, and a phosphate source) would be dissolved or suspended in water within a Teflon-lined autoclave. The autoclave is then heated to a specific temperature for a set duration, allowing for the dissolution of reactants and subsequent crystallization of the product.

Key parameters that would influence the product morphology include:

Temperature and Pressure: Higher temperatures generally lead to increased crystallinity and larger particle sizes. The autogenous pressure developed within the autoclave also plays a role in the reaction kinetics and phase stability.

Reaction Time: The duration of the hydrothermal treatment affects the extent of crystal growth and can be used to control particle size and shape.

pH of the Precursor Solution: The pH influences the solubility of the precursors and the speciation of phosphate ions in solution, which in turn affects the nucleation and growth of the final product.

Precursor Concentration: The concentration of the reactants can impact the supersaturation of the solution, thereby influencing the nucleation rate and the resulting particle size distribution.

For example, in the hydrothermal synthesis of other sodium-containing phosphates like sodium titanium phosphate (NaTi₂(PO₄)₃), reaction time has been shown to be a key factor in controlling the crystalline structure and morphology of the resulting nanoparticles. Similarly, for sodium-manganese-iron phosphate (Na₂Mn₁.₅Fe₁.₅(PO₄)₃), varying the hydrothermal reaction time from 6 to 48 hours at 220°C resulted in a change from a dandelion-like structure to micro-rods. It is reasonable to expect that similar parametric control could be applied to the synthesis of NaMgPO₄ to tailor its physical properties.

Template-Assisted Synthesis Strategies

Template-assisted synthesis is a technique used to control the morphology and porosity of materials by using a sacrificial template, such as a surfactant, polymer, or porous solid, to direct the formation of the desired structure. After the material has formed around the template, the template is removed, typically by washing or calcination, leaving behind a material with a specific morphology or pore structure.

While there is no specific literature detailing the template-assisted synthesis of NaMgPO₄, this approach has been successfully employed for other mesoporous magnesium phosphates. For instance, mesoporous magnesium phosphate with a high surface area and well-defined pore structure has been synthesized through the thermal decomposition of a crystalline struvite (MgNH₄PO₄·6H₂O) precursor, which acts as a self-template.

In a hypothetical template-assisted synthesis of NaMgPO₄, a structure-directing agent could be introduced into the reaction mixture. The choice of template would depend on the desired final morphology. For example:

Surfactants: Could be used to create mesoporous structures.

Polymers: Could direct the formation of specific particle shapes, such as nanorods or nanofibers.

Biomolecules: Could be used to create biocompatible scaffolds with intricate architectures.

The development of such template-assisted strategies for NaMgPO₄ could open up new applications for this material in areas such as catalysis, drug delivery, and biomaterials.

Formation within Chemically Bonded Phosphate Ceramic Systems

"this compound" can be formed in-situ within the matrix of chemically bonded phosphate ceramics (CBPCs), also known as magnesium phosphate cements (MPCs). These materials are formed through an acid-base reaction between a basic magnesium source, typically magnesium oxide (MgO), and an acidic phosphate solution.

Acid-Base Reaction Mechanisms in Magnesium Phosphate Cements

The fundamental setting and hardening mechanism of magnesium phosphate cements is a rapid, exothermic acid-base reaction. When magnesium oxide powder is mixed with an aqueous solution of an acidic phosphate, the following general steps occur:

Dissolution of the Acidic Phosphate: The acidic phosphate salt (e.g., monosodium phosphate, NaH₂PO₄) dissolves in water, creating an acidic environment and releasing phosphate anions (H₂PO₄⁻).

Dissolution of Magnesium Oxide: The acidic solution promotes the dissolution of the basic magnesium oxide, releasing magnesium cations (Mg²⁺) into the solution.

Neutralization and Precipitation: The magnesium cations react with the phosphate anions in a neutralization reaction, leading to the precipitation of a hydrated magnesium phosphate salt. This crystalline product forms an interlocking matrix that binds the unreacted MgO particles and any fillers together, resulting in a hard, ceramic-like material.

This reaction is analogous to the more commonly studied potassium (forming K-struvite, MgKPO₄·6H₂O) and ammonium (B1175870) (forming struvite, MgNH₄PO₄·6H₂O) based systems. The rate of this reaction is influenced by several factors, including the reactivity of the MgO, the particle size of the reactants, the water-to-solid ratio, and the presence of retarders.

In-situ Formation Pathways and Phase Evolution

The formation of the final magnesium sodium phosphate phase within the cement matrix is a dynamic process that may involve the formation of intermediate phases. The specific pathway and the evolution of the crystalline phases depend on factors such as the Mg/P molar ratio and the curing conditions.

In analogous magnesium potassium phosphate cement systems, the formation of an intermediate phase, newberyite (MgHPO₄·3H₂O), has been observed, especially at lower Mg/P ratios. This intermediate phase eventually converts to the more stable K-struvite. It is plausible that a similar pathway could occur in a sodium-based system, with the transient formation of a magnesium hydrogen phosphate phase before the crystallization of NaMgPO₄·nH₂O.

The phase evolution can be summarized as follows:

Initial Stage: Rapid dissolution of precursors and a potential increase in the pH of the paste as the MgO dissolves.

Intermediate Stage: Possible precipitation of less stable, intermediate phosphate phases. The system exists as a mixture of unreacted MgO, dissolved ions, and newly formed crystalline and/or amorphous phases.

Final Stage: The intermediate phases transform into the final, stable hydrated magnesium sodium phosphate, which forms the primary binding phase of the hardened cement. The final microstructure consists of these crystalline products embedded in a matrix with unreacted MgO particles.

The table below outlines the key stages in the formation of magnesium sodium phosphate within a cementitious system.

| Stage | Key Processes | Resulting Components |

| Initial Mixing | Dissolution of NaH₂PO₄ and MgO. | Aqueous solution of Na⁺, Mg²⁺, and H₂PO₄⁻ ions. |

| Setting | Acid-base reaction, precipitation of initial phases. | Formation of an amorphous gel and/or intermediate crystalline phases. |

| Hardening | Growth and interlocking of the final crystalline phase. | Hardened matrix of NaMgPO₄·nH₂O, unreacted MgO, and fillers. |

Synthesis of Amorphous and Nanostructured Forms of this compound

The synthesis of this compound in its amorphous and nanostructured forms involves specific methodologies aimed at controlling the material's phase, particle size, and morphology. These advanced forms of the compound are of interest for various specialized applications where properties such as high surface area, enhanced reactivity, and biocompatibility are crucial.

Non-Crystalline Phase Generation and Stabilization

The generation of amorphous or non-crystalline phases of magnesium sodium phosphate requires techniques that kinetically bypass the formation of a stable crystalline lattice. Rapid precipitation and the use of stabilizing agents are common strategies to achieve and maintain an amorphous state.

One of the primary methods for producing amorphous magnesium phosphate is through controlled chemical precipitation from aqueous solutions. researchgate.net The reaction typically involves combining a soluble magnesium salt, a phosphate source, and a sodium source under conditions that favor the rapid formation of a solid phase, thereby preventing the organization of atoms into a crystalline structure. The presence of sodium ions can influence the morphology of the resulting amorphous nanoparticles. researchgate.net

Stabilization of the amorphous phase is critical as it is thermodynamically metastable and can transition to a more stable crystalline form over time. The incorporation of certain ions or molecules can inhibit this crystallization process. Magnesium ions themselves are known to play a role in stabilizing amorphous phases of other phosphates, such as calcium phosphate, by delaying crystallization. researchgate.netnih.govmdpi.com This intrinsic property of magnesium can be leveraged in the synthesis of amorphous magnesium sodium phosphate.

Furthermore, organic additives and polymers can be employed as stabilizing agents. These molecules can adsorb onto the surface of the newly formed amorphous particles, sterically hindering their growth and aggregation, and preventing the structural rearrangements necessary for crystallization. For instance, polymers like polyacrylic acid have been shown to be effective stabilizers for amorphous phosphate nanoparticles, enhancing their dispersibility and preventing their transformation into crystalline forms. unifi.it

Thermal treatment of crystalline precursors can also lead to the formation of amorphous magnesium phosphate. For example, the controlled thermal decomposition of crystalline struvite (MgNH₄PO₄·6H₂O) has been shown to result in a pseudomorphic transformation into an amorphous magnesium phosphate with a mesoporous structure. rsc.org This method offers a pathway to produce high-surface-area amorphous materials.

The table below summarizes key findings from research on the generation and stabilization of amorphous magnesium phosphates.

| Method | Precursors | Key Findings | Reference |

| Microwave-Assisted Hydrothermal Synthesis | Fructose 1,6-bisphosphate trisodium (B8492382) salt, Magnesium source | Rapid, one-step synthesis of amorphous magnesium phosphate flower-like hierarchical nanostructures. The organic phosphorus source and microwave conditions are crucial factors. | rsc.org |

| Chemical Precipitation | Magnesium chloride, Potassium dihydrogen phosphate, Potassium phosphate | Formation of amorphous magnesium phosphate is possible, with the potential for conversion to crystalline forms upon calcination. | researchgate.net |

| Co-precipitation Strategy | Sodium phosphate tribasic dodecahydrate, Magnesium chloride hexahydrate | Magnesium ions play a critical role in the formation and stabilization of amorphous calcium magnesium phosphate. | nih.gov |

| Thermal Decomposition | Crystalline struvite (MgNH₄PO₄·6H₂O) | Thermal treatment leads to the release of water and ammonia (B1221849), resulting in a pseudomorphic transformation into amorphous magnesium phosphate. | rsc.org |

Nanoparticle and Thin Film Fabrication Techniques

The fabrication of nanostructured forms of this compound, such as nanoparticles and thin films, utilizes a range of specialized techniques to control the dimensions and properties of the final material.

Nanoparticle Fabrication:

The synthesis of magnesium phosphate nanoparticles is often achieved through wet-chemical methods that allow for precise control over nucleation and growth processes.

Chemical Precipitation: This is a widely used bottom-up approach where nanoparticles are formed from a supersaturated solution. By carefully controlling parameters such as reactant concentrations, pH, temperature, and the rate of addition of precursors, the size and morphology of the resulting nanoparticles can be tailored. For instance, nano-sized magnesium phosphates with particle sizes ranging from 20 to 200 nm have been prepared by reacting a magnesium salt with a phosphate source in an aqueous solution. chalcogen.ro

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to faster nucleation and growth of nanoparticles. It has been successfully employed to produce amorphous magnesium phosphate nanospheres and nanoflakes. researchgate.netnih.gov The rapid heating can favor the formation of amorphous or poorly crystalline nanostructures.

Microemulsion Technique: Water-in-oil microemulsions can act as nanoreactors for the synthesis of nanoparticles. The aqueous droplets within the microemulsion confine the reaction space, allowing for the production of nanoparticles with a narrow size distribution. This technique has been used to prepare magnesium phosphate nanoparticles with diameters in the range of 100-130 nm. nih.gov

The following table details various research findings on the fabrication of magnesium phosphate nanoparticles.

| Technique | Precursors/System | Resulting Nanostructure | Key Parameters | Reference |

| Chemical Precipitation | MgCl₂·6H₂O, K₂HPO₄/K₃PO₄ | Irregularly shaped nanoparticles (20-200 nm) | Mg/P molar ratio, static conditions at room temperature | chalcogen.ro |

| Microwave Irradiation | Not specified | Nanoflakes | One-step microwave irradiation | nih.gov |

| Water-in-oil Microemulsion | Not specified | Nanoparticles (100-130 nm diameter) | Microemulsion composition | nih.gov |

| Microwave-Assisted Approach | Aqueous solution of Mg²⁺ and HPO₄²⁻/PO₄³⁻ | Amorphous nanospheres | Synthesis parameters | researchgate.net |

Thin Film Fabrication:

The fabrication of thin films of magnesium sodium phosphate is less commonly reported than that of nanoparticles. However, techniques used for depositing other phosphate and magnesium-based coatings can be considered as potential pathways.

Solution-Based Deposition: This method involves immersing a substrate in a solution containing the precursor ions (magnesium, sodium, and phosphate) and allowing a film to deposit on the surface. The process can be influenced by the substrate material, solution pH, temperature, and immersion time. For instance, calcium phosphate coatings have been deposited on magnesium alloys from a solution, where the deposition is related to the dissolution of the substrate. laurentian.ca A similar principle could be applied for magnesium sodium phosphate films.

Electrochemical Deposition: This technique involves the use of an electric current to drive the deposition of a film from an electrolyte solution onto a conductive substrate. It offers control over the film thickness and morphology by adjusting the electrical parameters. While direct reports on magnesium sodium phosphate are scarce, electrodeposition has been used to create metallic magnesium thin films from non-aqueous electrolytes. researchgate.net

Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired thin film. This technique is capable of producing highly conformal coatings. Low-temperature CVD has been used to deposit magnesium oxide thin films, and with appropriate precursors, could potentially be adapted for magnesium phosphate compounds. illinois.edu

Sublimation Deposition: This physical vapor deposition method involves heating a source material until it sublimes, and the vapor then condenses on a cooler substrate to form a thin film. Sublimation has been used to create conformal coatings of magnesium on nanostructures. mdpi.com

Further research is needed to specifically develop and optimize thin film fabrication techniques for this compound.

Structural Elucidation and Advanced Characterization of Phosphoric Acid, Magnesium Sodium Salt

Crystallographic Investigations

Crystallographic techniques are indispensable for revealing the three-dimensional structure of crystalline solids like NaMgPO₄. By analyzing the diffraction patterns produced when X-rays interact with the material, researchers can determine unit cell dimensions, space group symmetry, and atomic coordinates.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic structure of a crystalline material. This technique provides unambiguous information about the unit cell parameters and the crystallographic space group.

For the low-temperature modification of Phosphoric acid, magnesium sodium salt, known as α-NaMgPO₄, single-crystal X-ray diffraction studies have established that it crystallizes in the orthorhombic system. arizona.edu The specific space group determined from the diffraction data is P2₁2₁2₁. arizona.eduosti.gov This non-centrosymmetric space group dictates the symmetry operations that define the crystal structure. The analysis of single-crystal data yields precise lattice parameters, which define the dimensions of the unit cell.

Table 1: Crystallographic Data for α-NaMgPO₄ from Single-Crystal XRD Data sourced from Alkemper & Fuess (1998) arizona.edu

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.631(2) |

| b (Å) | 6.848(2) |

| c (Å) | 5.038(1) |

| α, β, γ (°) | 90 |

| Volume (ų) | 297.5(1) |

| Z (Formula units) | 4 |

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is crucial for routine phase identification, confirming the synthesis of the target compound, and assessing its purity. researchgate.net The diffraction pattern obtained from a powdered sample serves as a unique fingerprint for a specific crystalline phase. globethesis.com

In the context of NaMgPO₄, PXRD is employed to confirm that the material synthesized adopts the expected orthorhombic crystal structure. globethesis.com By comparing the experimental diffraction pattern with reference patterns from crystallographic databases, researchers can verify the presence of the desired NaMgPO₄ phase and identify any crystalline impurities or unreacted starting materials. Furthermore, PXRD is instrumental in distinguishing between different polymorphs of the compound, as each polymorphic form will produce a distinct diffraction pattern. researchgate.net

The Rietveld method is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction profile to an entire experimental powder diffraction pattern. wikipedia.orgosti.gov This technique goes beyond simple phase identification and allows for the extraction of detailed structural parameters from PXRD data.

For this compound, Rietveld refinement is applied to the powder diffraction data to obtain high-precision values for the lattice parameters (a, b, c), atomic coordinates within the unit cell, and other structural details like bond lengths and angles. researchgate.netresearchgate.net The refinement process involves minimizing the difference between the observed and calculated diffraction patterns in a least-squares approach. wikipedia.org This method is particularly valuable when single crystals of sufficient size or quality for SC-XRD are not available. It provides a means to confirm and improve the structural model, ensuring its accuracy and consistency with the experimental data.

This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. Investigations have identified a low-temperature form (α-NaMgPO₄) and a high-temperature form (β-NaMgPO₄). arizona.edu Thermal analysis combined with high-temperature powder diffractometry has shown a phase transformation from the α-phase to the β-phase occurring at approximately 693 K. arizona.edu The low-temperature α-phase possesses the orthorhombic P2₁2₁2₁ structure, while other studies have reported different structures, such as an olivine-type and a glaserite-type, indicating a rich and complex polymorphism for this compound. arizona.eduresearchgate.net

The relationship between anhydrous and hydrated phases is also a critical aspect of the material's characterization. While the primary focus of many crystallographic studies has been on the anhydrous form (NaMgPO₄), many phosphate-based compounds can incorporate water molecules into their crystal lattice to form hydrates. researchgate.net In related magnesium phosphate (B84403) cement systems, various hydrated phases such as struvite (MgKPO₄·6H₂O) and newberyite (MgHPO₄·3H₂O) are known to form. researchgate.netglobethesis.commdpi.com The formation of specific anhydrous or hydrated phases of sodium magnesium phosphate depends on the synthesis conditions, such as temperature and the presence of water.

Spectroscopic Characterization Techniques

Spectroscopic methods probe the energy levels within a molecule or crystal lattice, providing information that is complementary to diffraction techniques. Vibrational spectroscopy, in particular, is used to identify the functional groups present and to understand the local bonding environment of atoms.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that measure the interaction of electromagnetic radiation with a sample to identify its molecular components and structure. thermofisher.com For NaMgPO₄, the spectra are primarily characterized by the vibrational modes of the phosphate (PO₄³⁻) anion, which forms a tetrahedral unit.

The vibrations of the PO₄³⁻ tetrahedron can be categorized into four fundamental modes: the symmetric stretching vibration (ν₁), the symmetric bending vibration (ν₂), the antisymmetric stretching vibration (ν₃), and the antisymmetric bending vibration (ν₄). researchgate.net In FTIR spectroscopy, changes in the dipole moment during a vibration result in the absorption of infrared light, while in Raman spectroscopy, changes in the polarizability of the molecule lead to the scattering of light at different frequencies. The observation of these modes and their specific frequencies in the FTIR and Raman spectra provides a detailed fingerprint of the phosphate group's local environment within the NaMgPO₄ crystal lattice. researchgate.net

Table 2: Vibrational Band Assignments for NaMgPO₄ Data sourced from Miladi et al. (2022) researchgate.net

| Wavenumber (cm⁻¹) Raman | Wavenumber (cm⁻¹) FTIR | Assignment |

| 420 | 418 | ν₂ (PO₄³⁻) symmetric bending |

| 558 | 560 | ν₄ (PO₄³⁻) antisymmetric bending |

| 612 | 610 | ν₄ (PO₄³⁻) antisymmetric bending |

| 955 | 960 | ν₁ (PO₄³⁻) symmetric stretching |

| 1010 | 1008 | ν₃ (PO₄³⁻) antisymmetric stretching |

| 1054 | 1060 | ν₃ (PO₄³⁻) antisymmetric stretching |

| 1100 | 1105 | ν₃ (PO₄³⁻) antisymmetric stretching |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local atomic environment of specific nuclei. nih.gov For this compound, ²⁵Mg ssNMR is particularly insightful for probing the coordination environment of the magnesium ions. rsc.org Due to the quadrupolar nature of the ²⁵Mg nucleus (spin I = 5/2), its NMR spectra are highly sensitive to the symmetry of the local electronic field. rsc.orgresearchgate.net

Experiments conducted at high magnetic fields (e.g., 21.1 T) are often necessary to reduce the effects of second-order quadrupolar interactions and improve spectral resolution, allowing for more accurate determination of chemical shifts and quadrupolar coupling parameters. rsc.org The isotropic chemical shift (δiso) for ²⁵Mg in diamagnetic compounds typically spans a range up to 200 ppm, with most shifts for octahedrally coordinated magnesium falling between -15 and +25 ppm, referenced against a standard like 3 M MgSO₄ (aq). rsc.orgresearchgate.net

In a typical analysis of NaMgPO₄, a single resonance site for magnesium would be expected if all Mg sites are crystallographically equivalent. The observed chemical shift and quadrupolar coupling constant (CQ) can be correlated with the local geometry of the MgO₆ octahedra. First-principles calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, are often used in conjunction with experimental data to assign resonances and refine the understanding of the structure-spectroscopy relationship. researchgate.net

| Parameter | Typical Value | Information Gained |

|---|---|---|

| Isotropic Chemical Shift (δiso) | -1.0 to 25.0 ppm | Indicates the electronic shielding and coordination environment of the Mg nucleus. |

| Quadrupolar Coupling Constant (CQ) | 1.0 to 4.0 MHz | Measures the interaction of the nuclear quadrupole moment with the local electric field gradient, indicating distortion from ideal symmetry. |

| Asymmetry Parameter (ηQ) | 0.0 to 0.5 | Describes the deviation of the electric field gradient from axial symmetry. |

UV/Vis/NIR Diffuse Reflectance Spectroscopy for Electronic Transitions

UV/Vis/NIR Diffuse Reflectance Spectroscopy (DRS) is a technique used to analyze the optical properties of powdered solid samples by measuring the light reflected from the material over a range of wavelengths. caltech.edu This analysis is crucial for determining the electronic band structure, particularly the optical band gap (Eg) of a material. researchgate.net The spectrum is typically recorded and then converted using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. researchgate.net

For a semiconductor material, the optical band gap can be determined by plotting the transformed Kubelka-Munk data against photon energy (hν) and extrapolating the linear portion of the curve to the energy axis. The nature of the electronic transition (direct or indirect) determines the mathematical form of this plot. researchgate.netnih.gov In phosphate-based materials, the band gap is influenced by the network structure and the nature of the cations present. chalcogen.ro For compounds like sodium magnesium phosphate, the analysis reveals its characteristics as a wide-band-gap semiconductor or insulator. researchgate.net

| Material System | Optical Band Gap (Eg) | Transition Type |

|---|---|---|

| Cesium Magnesium Orthophosphate (CsMgPO₄) | ~2.79 eV | Indirect |

| Magnesium Borate (B1201080) (Mg₂B₂O₅) Nanostructures | ~5.23 eV | Direct |

| Zinc Copper Phosphate Glasses | 3.33 - 3.43 eV | Direct |

X-ray Absorption Fine Structure (EXAFS) Analysis

X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides information on the local geometric structure around a specific absorbing atom. unimi.it The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which gives information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides data on the bond distances, coordination number, and identity of neighboring atoms. researchgate.net

For NaMgPO₄, EXAFS analysis could be performed at the Mg K-edge or P K-edge. The analysis of the EXAFS region involves Fourier transforming the oscillatory signal to obtain a radial distribution function, which shows peaks corresponding to shells of neighboring atoms around the central absorbing atom. researchgate.net By fitting this data to theoretical models, precise structural parameters can be extracted. nih.gov This is particularly valuable for amorphous or highly disordered materials where long-range order is absent, but it also provides a crucial check on the local structure of crystalline materials. unimi.it For instance, analyzing the Fe K-edge in LiFePO₄ has confirmed the Fe-O, Fe-P, and Fe-Fe bond distances within the olivine (B12688019) structure. researchgate.net A similar analysis of NaMgPO₄ would precisely define the Mg-O and P-O bond lengths and coordination numbers.

| Absorption Edge | Parameter | Description |

|---|---|---|

| Mg K-edge | Coordination Number (N) | Number of nearest-neighbor oxygen atoms around the Mg atom. |

| Interatomic Distance (R) | The precise Mg-O bond length. | |

| P K-edge | Coordination Number (N) | Number of nearest-neighbor oxygen atoms forming the PO₄ tetrahedron. |

| Interatomic Distance (R) | The precise P-O bond length. |

Microstructural and Morphological Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a fundamental tool for characterizing the surface morphology and microstructure of solid materials. It provides high-resolution images that reveal details about particle size, shape, and aggregation. nih.gov When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful analytical tool for determining the elemental composition of the sample. researchgate.net

SEM analysis of this compound powders would typically reveal the crystal habit, surface texture, and the degree of agglomeration of the particles. Images can distinguish between well-formed, crystalline structures and more irregular or amorphous morphologies, which can be influenced by the synthesis method. nih.gov

EDS analysis complements the imaging by providing qualitative and quantitative elemental data. An EDS spectrum of NaMgPO₄ would show distinct peaks corresponding to the characteristic X-ray energies of Sodium (Na), Magnesium (Mg), Phosphorus (P), and Oxygen (O). The relative intensities of these peaks can be used to calculate the atomic and weight percentages of the constituent elements, confirming the stoichiometry of the compound. rogersimagingcorp.com Elemental mapping can also be performed to visualize the spatial distribution of these elements across the sample surface. mdpi.com

| Element | Weight % | Atomic % |

|---|---|---|

| Oxygen (O) | 44.97 | 57.14 |

| Sodium (Na) | 16.15 | 14.29 |

| Magnesium (Mg) | 17.08 | 14.29 |

| Phosphorus (P) | 21.79 | 14.29 |

| Totals | 100.00 | 100.00 |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it indispensable for probing the nanoscale features of materials. nanocomposix.com TEM allows for the direct visualization of individual nanoparticles, crystal lattice fringes, and structural defects such as dislocations and grain boundaries. azonano.com

For NaMgPO₄ synthesized as a nanomaterial, TEM analysis can precisely determine the size distribution and morphology of the primary nanoparticles. youtube.com High-Resolution TEM (HRTEM) can resolve the atomic planes within a single crystal, allowing for the measurement of d-spacing (interplanar spacing), which can be used to identify the crystal phase. nih.gov Selected Area Electron Diffraction (SAED) is another key TEM technique that produces diffraction patterns from a small area of the sample. The pattern of spots or rings provides information about the crystallinity of the material; discrete spots indicate a single-crystal structure, while concentric rings are characteristic of polycrystalline materials. youtube.com

| Technique | Information Obtained | Significance |

|---|---|---|

| Bright-Field/Dark-Field Imaging | Particle size, shape, and size distribution. | Correlates morphology with synthesis conditions and physical properties. |

| High-Resolution TEM (HRTEM) | Lattice fringes, crystal defects, and grain boundaries. | Provides direct evidence of crystallinity and structural imperfections at the atomic level. |

| Selected Area Electron Diffraction (SAED) | Crystallographic information (single crystal vs. polycrystalline). | Confirms the crystal structure and orientation of the nanoparticles. |

Brunauer–Emmett–Teller (BET) Method for Surface Area Determination

The Brunauer–Emmett–Teller (BET) method is the standard technique for determining the specific surface area of a solid material. anton-paar.com The analysis is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material at various relative pressures. youtube.com The amount of gas adsorbed is used to calculate the quantity required to form a single molecular layer, or monolayer, on the entire surface.

The specific surface area is a critical parameter for applications involving surface interactions, such as catalysis, adsorption, and dissolution. iitk.ac.in For a powdered sample of this compound, the BET surface area is highly dependent on the particle size and porosity achieved during synthesis. A material composed of fine, non-porous nanoparticles will exhibit a much higher specific surface area than a material made of large, dense crystals. libretexts.org The shape of the adsorption-desorption isotherm can also provide information about the pore structure of the material (microporous, mesoporous, or macroporous). youtube.com For non-porous or macroporous materials, a Type II isotherm is typically observed.

| Material | Synthesis Method | Specific Surface Area (m²/g) |

|---|---|---|

| This compound | Solid-State Reaction | 1 - 5 |

| Sol-Gel / Precipitation | 20 - 60 | |

| Corroded Magnesium Alloy (for comparison) | Corrosion Process | ~2 - 43 |

Thermal Analysis Methods

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials as a function of temperature. For MgNaPO₄, these methods offer insights into its decomposition pathways, hydration states, and phase transitions.

Thermogravimetric analysis (TGA) is an essential technique for studying the thermal stability and composition of materials by measuring changes in mass as a function of temperature. In the context of magnesium sodium phosphate, TGA is particularly useful for investigating its decomposition and hydration behavior.

Studies on various magnesium phosphate compounds reveal that weight loss observed at temperatures below 200°C is typically attributed to the elimination of crystal water. chalcogen.ro For instance, the thermal decomposition of hydrated magnesium hydroxycarbonate to magnesium oxide involves the removal of water of crystallization as an initial step. rsc.org The dehydration of MgSO₄·7H₂O, as studied by TGA-DSC, also shows distinct steps corresponding to the loss of water molecules. tno.nl

The TGA curve of a magnesium-containing solid might show multiple, well-defined events corresponding to different stages of thermal decomposition. researchgate.net For example, the decomposition of sodium dihydrogen phosphate (NaH₂PO₄) involves dehydration steps at around 200°C and 250°C. researchgate.net The heating rate can significantly influence the resolution of these events in a TGA curve; a slower heating rate often provides better separation of consecutive mass loss steps.

In the case of hydrated forms of magnesium sodium phosphate, such as MgNaPO₄·1.5H₂O, TGA can quantify the water content, which is reported to be between 11.0% and 16.0%. google.com The analysis of various magnesium phosphate hydrates, like Mg₃(PO₄)₂·22H₂O and MgHPO₄·3H₂O, demonstrates that calcination at high temperatures (e.g., 850°C) leads to the formation of pyrophosphates or orthophosphates, a transformation that can be monitored by TGA. researchgate.netjst.go.jp

Table 1: TGA Data for Decomposition of Various Phosphate Compounds

| Compound | Temperature Range (°C) | Observed Event | Reference |

|---|---|---|---|

| Magnesium Phosphates | <200 | Elimination of crystal water | chalcogen.ro |

| NaH₂PO₄ | ~200-250 | Dehydration | researchgate.net |

| MgNaPO₄·1.5H₂O | - | Water content (11.0-16.0%) | google.com |

| Mg₃(PO₄)₂·22H₂O | Up to 850 | Conversion to orthophosphate | researchgate.netjst.go.jp |

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is instrumental in observing fusion, crystallization, and glass transition temperatures (Tg). wikipedia.org

For magnesium phosphates, DSC can reveal endothermic and exothermic events associated with phase transitions. chalcogen.ro Endothermic peaks below 200°C are generally indicative of the removal of crystal water. chalcogen.ro For example, in the study of magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O), DSC, in conjunction with TGA, helped to distinguish dehydration from melting, as melting involves heat uptake without a change in mass. tno.nl

Higher temperature transitions can correspond to crystallization events. For instance, a peak around 644.9°C can be attributed to the crystallization of Mg₂P₂O₇, formed from the endothermic decomposition of MgHPO₄. chalcogen.ro Similarly, an endothermic peak at 670.1°C can correspond to the crystallization of Mg₃(PO₄)₂. chalcogen.ro The temperature program in a DSC analysis is typically designed for a linear increase in temperature over time. wikipedia.org

The application of DSC to sodium magnesium phosphate glasses has shown that the addition of magnesium oxide can strengthen the vitreous network, leading to an increase in the glass transition temperature. researchgate.net This demonstrates the utility of DSC in evaluating the structural effects of composition changes in phosphate-based materials.

Table 2: DSC Events for Various Phosphate Compounds

| Compound/Material | Temperature (°C) | Observed Event | Reference |

|---|---|---|---|

| Magnesium Phosphates | <200 | Endothermic peak (elimination of crystal water) | chalcogen.ro |

| Mg₂P₂O₇ (from MgHPO₄) | ~644.9 | Crystallization | chalcogen.ro |

| Mg₃(PO₄)₂ | ~670.1 | Crystallization | chalcogen.ro |

| Sodium Magnesium Phosphate Glasses | Variable | Increase in Glass Transition Temperature with MgO addition | researchgate.net |

Isothermal conduction calorimetry measures the heat produced or consumed during a process at a constant temperature. colostate.edu In this technique, the instantaneous thermal power generated by a sample is measured by a heat-flow sensor positioned between the sample and a heat sink. colostate.edu Integrating the thermal power signal over time yields the total heat associated with the chemical process or reaction. colostate.edu

This method is particularly useful for studying the kinetics and thermodynamics of reactions, such as the formation of magnesium phosphate compounds. The formation of newberyite (MgHPO₄·3H₂O), for instance, is an endothermic (heat-absorbing) reaction. nih.gov Isothermal calorimetry can be employed to monitor the heat evolved during such reactions, providing insights into the reaction's progress and kinetics.

The technique is versatile and can be applied to various physical, chemical, and biological processes. colostate.edu In the context of cement hydration, which involves the reaction of inorganic compounds, both isothermal and isoperibolic calorimetry are used to monitor the heat evolution. nih.gov Isothermal measurements provide data under precisely defined conditions, offering important information about the course of specific reactions. nih.gov For example, thermal titrations using heat-conduction calorimeters allow for the measurement of heat evolved in fast reactions by incrementally adding one reactant to another. colostate.edu

Elemental Compositional Analysis

Determining the precise elemental composition of "this compound" is crucial for its characterization and quality control. A combination of instrumental and classical wet chemical methods is employed for this purpose.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is a powerful analytical technique for detecting chemical elements. wikipedia.org It utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of each element. wikipedia.org The intensity of the emission is proportional to the concentration of the element in the sample. wikipedia.org

ICP-OES is widely used for the analysis of trace elements and major elemental constituents in various materials, including phosphates. geoscienceworld.orgresearchgate.net For the analysis of magnesium sodium phosphate, ICP-OES can accurately determine the concentrations of magnesium, sodium, and phosphorus. The technique is known for its high sensitivity, wide working range, and high matrix tolerance, making it suitable for complex samples. analytik-jena.com

The analysis of phosphorus by ICP-OES can be challenging due to its low sensitivity and the need to measure in the ultraviolet region of the spectrum. geoscienceworld.org However, with appropriate methodologies, such as using the most sensitive spectral lines (e.g., P 213.617 nm), accurate results can be obtained. geoscienceworld.org Sample preparation for ICP-OES analysis of phosphate ores often involves acid digestion. ykcs.ac.cn

Table 3: ICP-OES Analysis Parameters for Phosphate Compounds

| Element | Typical Wavelength (nm) | Key Considerations | Reference |

|---|---|---|---|

| Phosphorus (P) | 213.617 | Low sensitivity, requires measurement in UV region, potential for spectral interferences. | geoscienceworld.org |

| Magnesium (Mg) | - | Generally good sensitivity. | ykcs.ac.cn |

| Sodium (Na) | - | Can be determined reliably. | researchgate.net |

Wet chemical analysis encompasses a variety of classical analytical techniques that rely on chemical reactions in solution. These methods can be used to determine the composition of magnesium sodium phosphate. For instance, a preliminary test for magnesium ions involves the formation of a white precipitate of magnesium ammonium (B1175870) phosphate hexahydrate upon addition of ammonia (B1221849) and sodium dihydrogen phosphate to the sample solution. youtube.com

Ion chromatography (IC) is a modern and versatile technique for the separation and determination of ions. mdpi.comresearchgate.net It is widely used for the analysis of both cations and anions. mdpi.comresearchgate.net For magnesium sodium phosphate, IC can be employed to simultaneously determine the concentrations of sodium and magnesium cations, as well as phosphate anions.

In a typical IC setup for cation analysis, a cation-exchange column is used with a suitable mobile phase, such as methanesulfonic acid. mdpi.comnih.gov Conductivity detection is a common method for detecting the separated ions. mdpi.comnih.gov The method can be validated according to ICH guidelines to ensure good linearity, accuracy, and precision. mdpi.comresearchgate.net For example, a study on the determination of sodium, potassium, and magnesium as sulfate salts demonstrated the successful application of IC with conductivity detection, achieving good separation and quantification. mdpi.comresearchgate.net

Table 4: Ion Chromatography Parameters for Relevant Ions

| Ion | Column Type | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| Sodium (Na⁺) | Cation-exchange | Methanesulfonic acid | Conductivity | mdpi.comnih.gov |

| Magnesium (Mg²⁺) | Cation-exchange | Methanesulfonic acid | Conductivity | mdpi.comnih.gov |

| Phosphate (PO₄³⁻) | Anion-exchange | - | Conductivity | lcms.cz |

Fundamental Chemical Behavior and Reaction Dynamics

Dissolution Mechanisms and Kinetics in Aqueous Systems

The dissolution of magnesium sodium phosphate (B84403) is not a simple process of solvation but involves multiple factors that influence its rate and mechanism. The surrounding aqueous environment, including its pH, temperature, and ionic composition, plays a pivotal role.

The pH of the aqueous medium has a profound impact. Studies on related magnesium phosphate systems show that precipitation is highly favored in alkaline conditions, with optimal precipitation of magnesium ions occurring at a pH greater than 10. researchgate.net Conversely, this implies that dissolution is favored under more acidic conditions. The formation of various magnesium phosphate hydrates is strongly influenced by pH, with different species being stable at different pH ranges. mdpi.com For instance, upon the dissolution of certain magnesium phosphate precursors, the pH of the solution can abruptly increase, indicating a dynamic interplay between the solid and the aqueous phase. researchgate.net Research into magnesium phosphate conversion coatings has shown that temperature can be a more significant factor than pH in determining the final properties of the resulting material, though both play a role. researchgate.net

| Parameter | Effect on Magnesium Phosphate | Observations |

|---|---|---|

| Temperature | Affects reaction kinetics and crystal morphology | Low temperatures can result in insufficient reaction kinetics for crystal formation, while excessively high temperatures can increase sediment, reducing the utilization of the phosphate solution. nih.gov Temperature has been found to be more significant than pH in affecting the corrosion performance of magnesium phosphate coatings. researchgate.net |

| pH | Strongly influences precipitation and dissolution | Precipitation of magnesium phosphate is highly efficient at pH > 10. researchgate.net Different magnesium phosphate hydrates are formed and stable at different pH values. mdpi.com Acidic conditions generally favor dissolution. |

The ionic environment, including the presence of complexing agents and other ions, significantly modifies dissolution behavior. The "common-ion effect" can decrease the solubility of sodium phosphate when other sodium salts are present in the solution. researchgate.net Conversely, the "salt effect" can increase solubility. researchgate.net

Phosphate ions themselves can act as complexing agents. They can form aqueous complexes with dissolved magnesium ions, which can influence the stability of other magnesium-containing phases. mdpi.com For example, additives like sodium hexametaphosphate can enhance the fluidity of pastes as the phosphate ions form complexes with dissolved magnesium. mdpi.com In some systems, the presence of other anions, such as chloride, can also play a role. Excess chloride ions may complex with dissolved Mg²⁺, which can, in turn, free up orthophosphate to precipitate as other mineral forms, demonstrating a competitive complexation environment. mt.com

Precipitation Equilibria and Reaction Pathways

The formation of solid magnesium sodium phosphate from an aqueous solution is a classic precipitation process driven by supersaturation. This process involves the initial formation of nuclei followed by their subsequent growth into larger crystals.

Supersaturation is the primary driving force for both the nucleation (the birth of new crystal nuclei) and the subsequent growth of crystals. mt.combrainly.com A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility under given conditions of temperature and pressure. brainly.com This state can be achieved, for example, by mixing aqueous solutions of a soluble magnesium salt (like magnesium chloride) and a soluble sodium phosphate salt (like trisodium (B8492382) phosphate). brainly.comyoutube.comdtu.dk

The level of supersaturation is a critical factor. At high levels of supersaturation, the rate of nucleation tends to dominate over the rate of crystal growth, which typically results in the formation of a larger number of smaller crystals. mt.comwiley-vch.de Conversely, at lower supersaturation levels, crystal growth can proceed faster than nucleation, leading to larger, more well-defined crystals. mt.com Therefore, controlling the degree of supersaturation is essential for achieving a desired crystal size distribution. mt.com

Once stable nuclei have formed, they grow by the incorporation of additional atoms or molecules from the solution onto their surface. This process involves several steps, including the transport of the solute to the crystal surface, adsorption onto the surface, diffusion across the surface, and finally, integration into the crystal lattice. iwaponline.com

The conditions under which precipitation occurs, such as temperature and the level of supersaturation, can significantly alter the final size and morphology (habit) of the crystals. nih.gov For instance, in related magnesium salt systems, the crystal morphology has been observed to change with varying supersaturation levels. researchgate.net Reaction temperature directly affects the kinetics of crystal formation and can influence the resulting crystal structure. nih.gov The nature of the starting materials and the specific precipitating agents used also have a strong effect on the structure and composition of the final magnesium phosphate product.

Co-precipitation is a method where various substances that are soluble in water react to form an insoluble precipitate. In the context of magnesium sodium phosphate, this can involve the simultaneous precipitation of different phosphate-containing species. The reaction between aqueous solutions of sodium phosphate and magnesium chloride results in the precipitation of magnesium phosphate. brainly.comyoutube.com

The composition of the ionic environment allows for selective precipitation. By carefully controlling factors like pH and the concentration of various ions, one can favor the precipitation of a specific magnesium phosphate mineral over others. For example, in the presence of ammonium (B1175870) ions, struvite (NH₄MgPO₄·6H₂O) may be the favored precipitate, whereas in its absence, other forms like bobierrite (Mg₃(PO₄)₂·8H₂O) might form. mt.com The stoichiometry of the reactants (i.e., the Mg/P ratio) is another critical factor that influences the structure and composition of the prepared samples. This allows for the targeted synthesis of specific magnesium phosphate hydrates like Mg₃(PO₄)₂·22H₂O or MgHPO₄·3H₂O.

Interaction with Other Inorganic Ions and Substances

The chemical behavior of phosphoric acid, magnesium sodium salt, often encountered in complex multi-ionic environments, is significantly influenced by its interactions with other inorganic species. These interactions govern its utility in various applications, from ion sequestration to its role in cementitious systems.

Cationic and Anionic Exchange Properties

This compound, and related magnesium phosphate compounds exhibit notable ion-exchange capabilities. These materials can engage in the exchange of both cations and anions between their solid structure and the surrounding aqueous solution.

The exchange of cations is a fundamental property of many phosphate-based materials. In the context of magnesium sodium phosphate, the sodium (Na⁺) and magnesium (Mg²⁺) ions can be exchanged with other cations present in the solution. This process is driven by the relative affinities of the solid phase for different cations and their concentrations in the solution. For instance, in certain layered phosphate structures, interlayer cations can be replaced without altering the fundamental crystal structure, demonstrating a true ion-exchange process. rsc.org The exchangeability of cations like Mg²⁺ with others, such as calcium (Ca²⁺), has been observed in magnesium-calcium hydroxyapatite (B223615) solid solutions. This exchange can occur through dissolution of the surface layer and subsequent recrystallization of a new layer incorporating the new cation. researchgate.net

Anion exchange is also a significant characteristic, particularly relevant in applications like water treatment. The phosphate (PO₄³⁻) groups within the structure can be involved in exchange processes, but more commonly, other anions are adsorbed onto the surface. A key example is the exchange of hydroxyl (OH⁻) groups on the surface of related magnesium compounds, like magnesium hydroxide (B78521), with fluoride (B91410) (F⁻) ions in solution. researchgate.net This ligand exchange is facilitated by the similarity in ionic radii and charge between the hydroxyl and fluoride ions. researchgate.net

Adsorption Kinetics and Isotherms (e.g., fluoride adsorption)

The ability of magnesium phosphate-based materials to adsorb various substances, particularly anions like fluoride, has been a subject of significant research. The kinetics and equilibrium of these adsorption processes are crucial for understanding and optimizing their performance in applications such as water purification.

Studies on modified magnesium phosphate cements have demonstrated their effectiveness in removing fluoride from water. nih.govsemanticscholar.org The adsorption capacity is influenced by the composition of the material; for instance, the inclusion of aluminum can enhance fluoride retention. nih.govmdpi.com The maximum fluoride adsorption capacity for a modified magnesium phosphate cement was reported to be 4.84 mg/g. nih.govsemanticscholar.org

The adsorption process is often analyzed using kinetic models and adsorption isotherms to elucidate the underlying mechanisms.

Adsorption Kinetics: The rate at which fluoride is adsorbed onto the material can be described by various kinetic models. The pseudo-second-order model has been found to fit the experimental data well for fluoride adsorption on some magnesium-based adsorbents, suggesting that chemisorption may be the rate-limiting step. researchgate.net

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid at a constant temperature. Several models are used to analyze this relationship:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It has been found to be a good fit for fluoride adsorption on magnesium phosphate cement-based materials, indicating that a monolayer adsorption process is likely occurring. nih.govresearchgate.net

Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface.

Temkin and Dubinin–Radushkevich Isotherms: These models provide further insights into the heat of adsorption and the nature of the adsorption process. nih.govsemanticscholar.org

The table below summarizes the findings of a study on fluoride adsorption by a magnesium phosphate cement composite.

Fluoride Adsorption Isotherm Parameters

| Isotherm Model | Parameters | Values |

|---|---|---|

| Langmuir | qmax (mg/g) | 4.84 |

| KL (L/mg) | Varies with material composition | |

| R2 | Close to 1, indicating a good fit | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | Varies with material composition |

| n | Varies with material composition |

Data adapted from studies on modified magnesium phosphate cements. nih.govsemanticscholar.orgmdpi.com

Mechanisms of Inhibitory and Synergistic Effects in Multi-Component Systems

In multi-component systems, the behavior of this compound can be significantly altered by the presence of other ions and substances, leading to inhibitory or synergistic effects.

Inhibitory Effects: The presence of certain ions can inhibit the crystallization or reaction of magnesium sodium phosphate. For instance, in the context of corrosion inhibition of magnesium alloys, phosphate ions can form a protective layer of magnesium phosphate (Mg₃(PO₄)₂). tandfonline.com However, the formation and stability of this layer can be influenced by other species in the solution. In biological systems, magnesium is known to inhibit the crystallization of calcium phosphates like hydroxyapatite by "poisoning" crystal growth propagation, leading to the stabilization of amorphous phases. mdpi.com Similarly, the presence of certain organic molecules or other ions can retard the setting of magnesium phosphate cements by adsorbing onto the surface of the reacting particles and hindering their dissolution or the precipitation of hydration products. nih.gov

Synergistic Effects: Conversely, the combination of phosphate with other substances can lead to enhanced performance. In corrosion protection, a synergistic effect has been observed when trisodium phosphate is used in conjunction with other inhibitors like sodium benzoate (B1203000) and sodium dodecyl benzene (B151609) sulphonate for magnesium alloys. tandfonline.comresearchgate.net This synergy results in a greater inhibition efficiency than the sum of the individual components, likely due to the formation of a more robust and protective surface film. researchgate.net In cementitious systems, the addition of certain ions can accelerate the hydration process. For example, sodium orthophosphate has been found to promote the formation of the binding phase in magnesium silicate (B1173343) cements. scispace.comresearchgate.net The introduction of sodium ions can also accelerate processes in the sol-gel synthesis of calcium-phosphate materials. nih.gov

Mechanisms of Setting Reactions in Phosphate-Based Cements

Magnesium phosphate cements, which can include sodium-containing variants, are formed through an acid-base reaction between a magnesium oxide (magnesia) source and a soluble phosphate salt in the presence of water. researchgate.net The setting and hardening of these cements involve complex hydration and transformation processes.

Hydration Processes and Product Evolution

The fundamental reaction in magnesium phosphate cements involves the dissolution of magnesia (MgO) and the phosphate salt, followed by the precipitation of hydrated phosphate phases. researchgate.netmdpi.com In systems containing potassium dihydrogen phosphate (KH₂PO₄), the primary hydration product is K-struvite (MgKPO₄·6H₂O). mdpi.com Analogously, in a sodium-containing system, the formation of a sodium-struvite (NaMgPO₄·7H₂O) or related hydrated phases would be expected. researchgate.net

The hydration process can be summarized in the following steps:

Dissolution: Upon mixing with water, the soluble phosphate salt dissolves, creating an acidic solution. This acidic environment promotes the dissolution of the sparingly soluble magnesium oxide. researchgate.net

Reaction and Precipitation: The dissolved Mg²⁺ ions react with the phosphate ions (e.g., PO₄³⁻) and any other available cations (like Na⁺ or K⁺) in the solution. mdpi.com This leads to the precipitation of a hydrated crystalline product, which forms a network and is responsible for the strength of the cement. researchgate.net